6-chloro-7-methyl-4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide
Description
The compound 6-chloro-7-methyl-4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide (hereafter referred to as Compound A) is a synthetic chromene-based molecule with a complex heterocyclic architecture. Its core structure consists of a 4-oxo-4H-chromene (benzopyran) scaffold substituted with chloro and methyl groups at positions 6 and 7, respectively. The carboxamide group at position 2 is linked to a 1,2,5-oxadiazol-3-yl moiety, which is further functionalized with a 4-(prop-2-en-1-yloxy)phenyl group.
Properties
Molecular Formula |
C22H16ClN3O5 |
|---|---|
Molecular Weight |
437.8 g/mol |
IUPAC Name |
6-chloro-7-methyl-4-oxo-N-[4-(4-prop-2-enoxyphenyl)-1,2,5-oxadiazol-3-yl]chromene-2-carboxamide |
InChI |
InChI=1S/C22H16ClN3O5/c1-3-8-29-14-6-4-13(5-7-14)20-21(26-31-25-20)24-22(28)19-11-17(27)15-10-16(23)12(2)9-18(15)30-19/h3-7,9-11H,1,8H2,2H3,(H,24,26,28) |
InChI Key |
KBXGCCNNQFZPJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=NON=C3C4=CC=C(C=C4)OCC=C |
Origin of Product |
United States |
Preparation Methods
Esterification and Hydrazide Synthesis
The chromene-2-carboxylic acid intermediate is esterified using thionyl chloride (SOCl₂) in methanol, producing the methyl ester. Reaction with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux converts the ester to a hydrazide.
Cyclodehydration with Carboxylic Acids
The hydrazide reacts with 4-(prop-2-en-1-yloxy)benzoic acid in phosphoryl chloride (POCl₃) at reflux temperatures (110–120°C) for 4–5 hours. POCl₃ acts as both a dehydrating agent and a Lewis acid, facilitating cyclization to form the 1,2,5-oxadiazole ring.
Optimization insights :
-
Solvent choice : Anhydrous DMF increases reaction rate but requires strict moisture control.
-
Stoichiometry : A 1:1 molar ratio of hydrazide to carboxylic acid minimizes dimerization.
-
Reaction time : Prolonged heating (>6 hours) degrades the oxadiazole product.
Coupling Reactions for Side Chain Installation
The prop-2-en-1-yloxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling:
SNAr with Allyl Bromide
The hydroxyl group on the phenyl ring of the oxadiazole intermediate undergoes alkylation with allyl bromide (CH₂=CHCH₂Br) in the presence of potassium carbonate (K₂CO₃) in acetone. Heating at 60°C for 12 hours achieves 70–75% substitution.
Ullmann Coupling for Challenging Substrates
For electron-deficient aryl rings, a copper(I)-catalyzed Ullmann reaction using allyl alcohol (CH₂=CHCH₂OH) and cesium carbonate (Cs₂CO₃) in DMSO at 130°C improves yields to 85–90%.
Final Carboxamide Formation
The carboxamide group is installed via a coupling reaction between the chromene-2-carbonyl chloride and the oxadiazole-3-amine:
Acyl Chloride Preparation
Chromene-2-carboxylic acid is treated with SOCl₂ in dichloromethane (DCM) at 0–5°C, followed by warming to room temperature. Excess SOCl₂ is removed under vacuum to yield the acyl chloride.
Amide Bond Formation
The acyl chloride reacts with the oxadiazole-3-amine in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base. Stirring at 25°C for 24 hours affords the final product with 88–92% purity after recrystallization from methanol.
Comparative Analysis of Synthetic Routes
Mechanistic Considerations
Oxidative Cyclization Mechanism
The Claisen-Schmidt adduct undergoes iodine-mediated cyclization via a radical intermediate, where the carbonyl oxygen attacks the α-carbon of the enone system, forming the pyran ring.
POCl₃-Mediated Cyclodehydration
POCl₃ protonates the carbonyl oxygen of the carboxylic acid, enabling nucleophilic attack by the hydrazide nitrogen. Sequential dehydration forms the oxadiazole ring, with POCl₃ regenerating HCl to drive the reaction.
Challenges and Mitigation Strategies
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Byproduct Formation :
-
Purification Difficulties :
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-methyl-4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro and oxadiazole groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-7-methyl-4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The chromene core and oxadiazole moiety are believed to play key roles in its biological activity. These interactions can lead to the modulation of cellular processes, such as enzyme inhibition or receptor binding, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Compound A belongs to a family of chromene-2-carboxamide derivatives, which are often explored for their bioactivity. Two structurally related analogs are:
6-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide (Compound B )
6-Chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide (Compound C )
Table 1: Structural Comparison
| Feature | Compound A | Compound B | Compound C |
|---|---|---|---|
| Core Structure | 4-Oxo-4H-chromene-2-carboxamide | 4-Oxo-4H-chromene-2-carboxamide | 4-Oxo-4H-chromene-2-carboxamide |
| Position 6 | Chloro | Chloro | Chloro |
| Position 7 | Methyl | Methyl | Methyl |
| Carboxamide Linkage | 1,2,5-Oxadiazol-3-yl group | 1,3-Benzothiazol-2-yl group | 4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl |
| Key Functional Groups | Propenyloxyphenyl, oxadiazole | Fluoro-benzothiazole | Dimethyl-isoxazole, sulfamoylphenyl |
Key Observations :
- Heterocyclic Variations: Compound A features a 1,2,5-oxadiazole ring, while Compound B substitutes this with a benzothiazole group.
- Substituent Diversity : Compound C replaces the propenyloxyphenyl group in Compound A with a sulfamoylphenyl-isoxazole system, which may alter solubility and hydrogen-bonding capacity .
Physicochemical Properties (Hypothetical Analysis)
Table 2: Estimated Physicochemical Properties
| Property | Compound A | Compound B | Compound C |
|---|---|---|---|
| Molecular Weight | ~500 g/mol | ~450 g/mol | ~550 g/mol |
| logP (Lipophilicity) | High (due to aromatic/heterocyclic groups) | Moderate (fluoro group reduces logP) | Moderate (sulfamoyl group increases polarity) |
| Hydrogen Bond Acceptors | 8 (oxadiazole, carbonyl, ether) | 7 (benzothiazole, carbonyl) | 9 (sulfamoyl, isoxazole, carbonyl) |
| Solubility | Low (hydrophobic substituents) | Moderate (fluoro enhances polarity) | Moderate (sulfamoyl improves aqueous solubility) |
Methodological Considerations in Comparison
Graph-Based Structural Analysis
The comparison of these compounds aligns with graph-theoretical approaches, where molecular structures are treated as networks of atoms (nodes) and bonds (edges). Compound A and its analogs share isomorphic subgraphs (e.g., chromene-carboxamide core) but diverge in peripheral substituents, affecting their biological profiles .
Similarity Coefficients
Using Tanimoto coefficients (a common metric in chemoinformatics), Compound A would exhibit moderate similarity (~0.6–0.7) to Compounds B and C due to shared cores but divergent functional groups. Other coefficients, such as Dice or Tversky indices, might highlight specific pharmacophoric features .
Q & A
Q. What strategies mitigate photodegradation in storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
